Triallyl pentaerythritol

Description

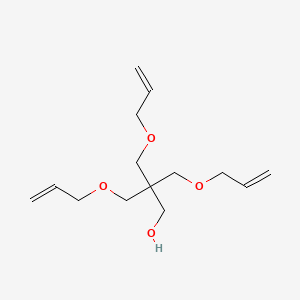

Structure

2D Structure

Properties

IUPAC Name |

3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRWKWGEFZTOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(COCC=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044806 | |

| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-17-6 | |

| Record name | Pentaerythritol triallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-09536 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(2-propen-1-yloxy)-2,2-bis[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL PENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1PKB14FG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triallyl pentaerythritol chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Triallyl Pentaerythritol (B129877) (APE), also known as Pentaerythritol Triallyl Ether (PEATA). It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require detailed technical information on this versatile crosslinking agent.

Chemical Structure and Identification

Triallyl pentaerythritol is a tri-functional allyl ether monomer.[1] Its structure consists of a central quaternary carbon atom derived from pentaerythritol, with three of the four hydroxyl groups etherified to form allyl ethers and one hydroxyl group remaining free.[1][2] This unique combination of three reactive allyl groups and one hydroxyl group allows for efficient crosslinking and further chemical modification.[1]

Below is a diagram representing the chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | Pentaerythritol triallyl ether; 3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol | [3][4] |

| CAS Number | 1471-17-6 | [3][5] |

| Molecular Formula | C₁₄H₂₄O₄ | [3][5] |

| Molecular Weight | 256.34 g/mol | [3][5] |

| SMILES | C=CCOCC(CO)(COCC=C)COCC=C | [3][5][6] |

| InChI | InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | [3][6] |

| InChIKey | FYRWKWGEFZTOQI-UHFFFAOYSA-N |[3][6] |

Physicochemical Properties

This compound is typically a clear, colorless liquid.[7] Its physical and chemical properties make it suitable for a variety of polymerization processes.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear Colorless Liquid | [7] |

| Boiling Point | 156-161 °C (at 3 mmHg) | [3][8][9] |

| 152 °C | [5] | |

| Density | 0.985 g/cm³ (at 20 °C) | [3][8][10] |

| Refractive Index | ~1.4650 | [3][8] |

| Viscosity | 10-30 mPa·s (at 23 °C) | [1][10] |

| Hydroxyl Value | 230-260 mgKOH/g | [1][7] |

| pKa | 14.35 ± 0.10 (Predicted) | [3][9] |

| Solubility | Partly miscible in water | [10] |

| Storage Temp. | 2-8 °C |[3][5] |

Table 3: Typical Commercial Specifications

| Parameter | Specification | Source(s) |

|---|---|---|

| Triallyl Ether Content | ≥74% | [1][7] |

| Diallyl Ether Content | ≤26% | [1][7] |

| Total Ether Content | ≥98% | [7] |

| Peroxide Content | ≤20 ppm | [1][7] |

| Color (APHA) | ≤50 |[1][7] |

Experimental Protocols: Synthesis

The most common synthesis route for this compound involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride (3-chloropropene), in the presence of a strong base like sodium hydroxide (B78521).[11][12] The reaction can be promoted by an allyl alcohol accelerator, which allows the process to occur under normal atmospheric pressure and can inhibit the formation of byproducts.[11][12]

Protocol: Synthesis via Allyl Chloride

This protocol is based on methods described in patents for the synthesis of pentaerythritol allyl ethers.[12][13][14]

-

Materials:

-

Pentaerythritol

-

Sodium Hydroxide (NaOH) aqueous solution (e.g., 48% w/w)

-

3-Chloropropene (Allyl Chloride)

-

Allyl Alcohol (Accelerator)

-

Water

-

-

Procedure:

-

Charging the Reactor: Charge the reaction vessel with pentaerythritol, a portion of the sodium hydroxide solution, and the allyl alcohol accelerator.

-

Initial Heating: Heat the mixture to dissolve the pentaerythritol. The reaction temperature is typically controlled between 90-100 °C.[13]

-

Addition of Allyl Chloride: Begin the continuous dropwise addition of 3-chloropropene. The exothermic reaction helps maintain the temperature. The rate of addition is controlled to manage the reaction temperature.[13]

-

Further Base Addition: After a set period of adding allyl chloride, the remaining sodium hydroxide solution is added to the reactor, and the temperature is increased again.[13]

-

Completion of Allyl Chloride Addition: Continue the dropwise addition of 3-chloropropene until the stoichiometric amount is reached.

-

Reflux and Workup: After the addition is complete, the mixture is refluxed for a short period (e.g., 30 minutes) and then cooled.[13]

-

Phase Separation: Add water to the cooled reaction mixture to dissolve the sodium chloride byproduct. The organic layer (containing the product) is then separated from the aqueous layer.[13]

-

Purification: The crude product is purified by removing low-boiling components, yielding a mixture primarily composed of this compound.[13]

-

The following diagram illustrates the general workflow for this synthesis.

Applications

The trifunctional nature of APE makes it a highly effective crosslinking agent, enhancing the physical and chemical properties of a wide range of polymers.[15] Its primary function is to create a robust three-dimensional network within a polymer matrix.

Key application areas include:

-

Super Absorbent Polymers (SAP): It is used as a crosslinker to improve water retention capacity in products like diapers and agricultural films.[1][3]

-

UV-Curable Resins: In coatings, inks, and adhesives, APE accelerates the curing speed under UV light and improves surface hardness and gloss.[1][2][15] The allyl groups participate readily in free-radical polymerization.[15]

-

Unsaturated Polyesters: It enhances the thermal stability and mechanical strength of polyester (B1180765) resins, which are used in electrical insulation materials.[1][3]

-

Coatings and Inks: APE is used in various coatings, including wood, automotive, and marine applications, to improve durability and resistance.[7][10]

-

Thickeners and Modifiers: It serves as a crosslinking agent for acrylic polymers used as thickeners and rheology modifiers.[2][3]

The diagram below shows the relationship between APE's core structure and its main application fields.

Safety Information

This compound is an industrial chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[3]

-

Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection.[3][9] It should be kept away from sources of ignition.[9] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. Sinocrsl® APE - Pentaerythritol triallyl ether for SAP & UV Resins [sinocurechem.com]

- 2. primaryinfo.com [primaryinfo.com]

- 3. PENTAERYTHRITOL TRIALLYL ETHER | 1471-17-6 [chemicalbook.com]

- 4. 3-(Allyloxy)-2,2-bis((allyloxy)methyl)propanol | C14H24O4 | CID 73854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]

- 6. PubChemLite - Pentaerythritol triallyl ether (C14H24O4) [pubchemlite.lcsb.uni.lu]

- 7. getchem.com [getchem.com]

- 8. PENTAERYTHRITOL TRIALLYL ETHER CAS#: 1471-17-6 [m.chemicalbook.com]

- 9. Pentaerythritol triallyl ether [chembk.com]

- 10. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. CN112645804A - Method for synthesizing pentaerythritol triallyl ether - Google Patents [patents.google.com]

- 13. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 14. Preparation method of pentaerythritol triallyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 15. Pentaerythritol Triallyl Ether [myskinrecipes.com]

In-Depth Technical Guide: Triallyl Pentaerythritol (TAPE) as a Crosslinker for Researchers and Drug Development Professionals

An exploration of the core functionality, chemical behavior, and potential applications of Triallyl Pentaerythritol (B129877) in advanced polymer systems.

Executive Summary

Triallyl pentaerythritol (TAPE), also known as pentaerythritol triallyl ether, is a trifunctional crosslinking agent possessing three reactive allyl ether groups and a single hydroxyl group. This unique structure allows for the formation of complex, three-dimensional polymer networks, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1][2] TAPE is primarily utilized in the production of thermosetting resins, coatings, and superabsorbent polymers.[3] Its crosslinking activity is predominantly facilitated through free-radical polymerization of its allyl moieties or via thiol-ene click chemistry, offering versatile curing options, including UV-initiated polymerization.[1] While TAPE shares a structural backbone with the more extensively studied pentaerythritol tetra-acrylate (PETA), its allyl ether functional groups exhibit distinct reactivity, influencing polymerization kinetics and the properties of the final crosslinked network. This guide provides a comprehensive overview of the core functionality of TAPE, its crosslinking mechanisms, and a summary of its material properties, with a particular focus on its potential, though currently underexplored, applications in the field of drug delivery.

Chemical Properties and Structure

This compound is a colorless, transparent liquid derived from the etherification of pentaerythritol. Its molecular structure is characterized by a central quaternary carbon atom bonded to four primary carbon atoms. Three of these are functionalized with allyl ether groups, and one remains as a hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1471-17-6 | [2] |

| Molecular Formula | C₁₄H₂₄O₄ | [2] |

| Molecular Weight | 256.34 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 152 °C | [2] |

| Density | 1.261 g/cm³ | [2] |

| Storage | 2°C - 8°C, in a well-closed container | [2] |

The presence of both polymerizable allyl groups and a functional hydroxyl group makes TAPE a versatile building block for creating complex polymer architectures, including star polymers and dendritic structures.[1]

Core Functionality: Crosslinking Mechanisms

The crosslinking functionality of TAPE is primarily attributed to the reactivity of its three allyl ether groups. These groups can participate in polymerization reactions to form a covalently bonded polymer network. The two predominant mechanisms for the crosslinking of TAPE are free-radical polymerization and thiol-ene reactions.

Free-Radical Polymerization

The allyl groups of TAPE can undergo free-radical polymerization, typically initiated by thermal decomposition of a radical initiator (e.g., peroxides, azo compounds) or by photoinitiators upon exposure to UV light.[2] The process involves three main stages: initiation, propagation, and termination.

-

Initiation: A free radical (I•) is generated from an initiator and adds to the double bond of an allyl group on a TAPE molecule, creating a new radical.

-

Propagation: The newly formed radical reacts with other TAPE molecules, propagating the polymer chain and forming a crosslinked network.

-

Termination: The polymerization process is terminated when two growing radical chains combine or disproportionate.

Caption: Free-Radical Polymerization of TAPE.

Thiol-Ene Reaction

The thiol-ene reaction is a "click" chemistry process that involves the radical-mediated addition of a thiol (R-SH) across the double bond of an ene (in this case, the allyl group of TAPE). This reaction is known for its high efficiency, rapid rates, and insensitivity to oxygen inhibition, making it particularly suitable for photopolymerization applications.[4]

The mechanism proceeds via a step-growth process:

-

A thiyl radical (RS•) is generated from a thiol, either through initiation or chain transfer.

-

The thiyl radical adds to the allyl double bond of TAPE, forming a carbon-centered radical.

-

This carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a thioether linkage. This new thiyl radical can then continue the reaction cycle.

Caption: Thiol-Ene Crosslinking Mechanism with TAPE.

Quantitative Data on Crosslinker Performance

While extensive quantitative data specifically for this compound is limited in the available literature, studies on the structurally similar crosslinker, pentaerythritol tetra-acrylate (PETA), provide valuable insights into the expected performance of pentaerythritol-based crosslinkers. It is important to note that the acrylate (B77674) groups of PETA are generally more reactive in free-radical polymerization than the allyl ether groups of TAPE, which may result in faster curing rates and higher crosslinking densities for PETA under similar conditions.

Table 2: Influence of PETA Concentration on Hydrogel Properties (PEO Hydrogels)

| PETA Concentration (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Crosslinking Density (ρc) (mol/m³) | Average Molecular Weight Between Crosslinks (Mc) ( g/mol ) | Mesh Size (ζ) (nm) |

| 1.0 | 75.2 ± 2.1 | 95.8 ± 0.3 | 0.17 ± 0.01 | 48,932 ± 1,534 | 48.2 ± 0.8 |

| 2.5 | 82.5 ± 1.5 | 94.2 ± 0.2 | 0.29 ± 0.02 | 28,571 ± 1,245 | 37.1 ± 0.8 |

| 5.0 | 88.6 ± 1.2 | 92.1 ± 0.4 | 0.48 ± 0.03 | 17,241 ± 987 | 28.3 ± 0.7 |

| 7.5 | 91.3 ± 0.9 | 90.5 ± 0.5 | 0.68 ± 0.04 | 12,195 ± 754 | 23.4 ± 0.6 |

| 10.0 | 93.1 ± 0.8 | 89.2 ± 0.6 | 0.85 ± 0.05 | 9,708 ± 621 | 20.9 ± 0.5 |

Data adapted from a study on polyethylene (B3416737) oxide (PEO) hydrogels crosslinked with PETA.[5][6]

As the concentration of the crosslinker (in this case, PETA) increases, there is a corresponding increase in the gel fraction and crosslinking density.[5] This leads to a more tightly bound network, resulting in a decrease in the equilibrium water content, a lower average molecular weight between crosslinks, and a smaller mesh size.[5] A similar trend is expected for TAPE, although the specific values will vary depending on the polymer system and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for crosslinking using TAPE via UV-curing and thiol-ene reaction. Specific parameters such as concentrations, irradiation times, and temperatures will require optimization based on the specific polymer system and desired properties.

Protocol for UV-Curing of a TAPE-Crosslinked Hydrogel

This protocol describes the general procedure for preparing a hydrogel using TAPE as a crosslinker via UV-initiated free-radical polymerization.

Materials:

-

Monomer (e.g., acrylic acid)

-

This compound (TAPE)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

-

Solvent (e.g., deionized water)

-

Nitrogen source for purging

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Dissolve the desired amount of monomer in the solvent.

-

Add the specified concentration of TAPE as the crosslinker.

-

Add the photoinitiator and stir the solution in the dark until fully dissolved.

-

-

Purging:

-

Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Curing:

-

Pour the solution into a mold of the desired shape.

-

Expose the solution to a UV light source (e.g., 365 nm) for a predetermined time. The curing time will depend on the UV intensity, photoinitiator concentration, and sample thickness.

-

-

Post-Curing and Purification:

-

After curing, the hydrogel can be removed from the mold.

-

To remove any unreacted monomers or initiator, the hydrogel should be washed extensively with the solvent (e.g., deionized water) over several days, with frequent solvent changes.

-

-

Characterization:

-

The swelling ratio, gel fraction, and mechanical properties of the hydrogel can then be determined using standard techniques.

-

Caption: Experimental Workflow for UV-Curing.

Protocol for Thiol-Ene Photopolymerization

This protocol outlines the general steps for crosslinking a polymer system using TAPE and a multifunctional thiol via a photoinitiated thiol-ene reaction.

Materials:

-

This compound (TAPE)

-

Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

-

Photoinitiator (optional, as some thiol-ene reactions can be initiated by UV light alone)

-

Solvent (if necessary)

Procedure:

-

Formulation:

-

Mix TAPE and the multifunctional thiol in a stoichiometric ratio of allyl groups to thiol groups (typically 1:1).

-

If a photoinitiator is used, add it to the mixture and stir until homogeneous.

-

-

Curing:

-

Apply a thin film of the mixture to a substrate or fill a mold.

-

Expose the mixture to a UV light source to initiate the thiol-ene reaction. Curing is often very rapid, sometimes occurring within seconds to minutes.

-

-

Characterization:

-

The resulting crosslinked polymer can be analyzed for its mechanical, thermal, and chemical properties.

-

Applications in Drug Delivery

The use of TAPE as a crosslinker in drug delivery systems is an emerging area with significant potential, although it is not yet widely documented in scientific literature. Pentaerythritol-based structures, in general, have been explored for drug delivery applications, such as in the formation of amphiphilic star block copolymers for controlled drug release and in dendrimer-based systems for nucleic acid delivery.[1][5]

The properties of TAPE-crosslinked polymers, such as tunable mesh size and hydrophilicity, could be leveraged for the controlled release of therapeutic agents. The crosslinking density, which can be controlled by the concentration of TAPE, would directly influence the diffusion rate of an encapsulated drug from the polymer matrix.

Potential Advantages of TAPE in Drug Delivery:

-

Controlled Release: The crosslinked network can be designed to control the release kinetics of a drug.

-

Biocompatibility: Pentaerythritol-based polymers are generally considered to be biocompatible.

-

Versatility: The dual functionality of TAPE (allyl and hydroxyl groups) allows for further modification and functionalization of the polymer network, for example, to attach targeting ligands.

Further research is needed to fully explore the potential of TAPE in the development of novel drug delivery systems. Studies focusing on the loading and release of specific drugs from TAPE-crosslinked matrices, as well as in vivo biocompatibility and degradation studies, are required to validate its utility in this field.

Conclusion

This compound is a versatile trifunctional crosslinker with significant potential in polymer chemistry. Its ability to form robust, three-dimensional networks through free-radical polymerization and thiol-ene reactions makes it a valuable tool for enhancing the properties of a wide range of materials. While quantitative data on its performance is still emerging, the principles of its crosslinking functionality are well-understood. For researchers and professionals in drug development, TAPE represents an intriguing, though underexplored, candidate for the creation of novel controlled-release systems. Future investigations into its specific interactions with therapeutic molecules and its behavior in biological environments will be crucial in unlocking its full potential in the pharmaceutical sciences.

References

- 1. Pentaerythritol-based lipid A bolsters the antitumor efficacy of a polyanhydride particle-based cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]

- 3. Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of pentaerythritol triallyl ether - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Triallyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of pentaerythritol (B129877) triallyl ether, a versatile crosslinking agent and building block in polymer chemistry. The methodologies detailed herein are based on established chemical principles, primarily the Williamson ether synthesis, and incorporate modern advancements such as phase-transfer catalysis to enhance reaction efficiency and product yield.

Synthesis of Pentaerythritol Triallyl Ether

The synthesis of pentaerythritol triallyl ether is predominantly achieved through the Williamson ether synthesis.[1][2][3] This method involves the reaction of pentaerythritol with an allylating agent, typically allyl chloride, in the presence of a strong base like sodium hydroxide (B78521).[4][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the alkoxide ions of pentaerythritol, formed in situ, attack the electrophilic carbon of allyl chloride.[2][5]

To overcome the challenges of reacting a solid alcohol (pentaerythritol) with an organic halide, phase-transfer catalysis is often employed.[6][7][8] A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol, facilitates the transfer of the alkoxide nucleophile from the solid or aqueous phase to the organic phase where the reaction with allyl chloride occurs, thereby increasing the reaction rate and yield.[8][9][10]

1.1. General Reaction Scheme:

Caption: General synthesis pathway for pentaerythritol triallyl ether.

1.2. Experimental Protocols

Two representative experimental protocols for the synthesis of pentaerythritol triallyl ether are detailed below. The first is a conventional approach, while the second incorporates a phase-transfer catalyst to improve reaction efficiency.

Protocol 1: Conventional Synthesis

This protocol is adapted from a method involving the reaction of pentaerythritol with allyl chloride in the presence of sodium hydroxide.[11]

-

Materials:

-

Procedure:

-

To a reactor equipped with a condenser and a stirrer, add pentaerythritol and a 48% aqueous solution of sodium hydroxide.

-

Add a small amount of allyl alcohol to the mixture.

-

Heat the mixture to dissolve the pentaerythritol.

-

Under normal pressure, heat the reaction mixture to 90-100°C.

-

Slowly add allyl chloride dropwise to the reaction mixture over a period of 5 hours.

-

After the addition is complete, allow the reaction to reflux for an additional 30 minutes.

-

Cool the reaction mixture.

-

Add water to dissolve the generated sodium chloride and separate the organic and aqueous layers.

-

The crude product is in the organic layer.

-

Protocol 2: Phase-Transfer Catalysis Synthesis

This protocol utilizes a phase-transfer catalyst to enhance the reaction rate and selectivity.[9][10]

-

Materials:

-

Pentaerythritol

-

Sodium hydroxide or Potassium hydroxide (30-50% aqueous solution)

-

Allyl chloride

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or PEG 200-1000)

-

Distilled water

-

-

Procedure:

-

In a reaction kettle, mix pentaerythritol, the alkali catalyst, allyl chloride, the phase-transfer catalyst, and distilled water.

-

Pressurize the reactor with nitrogen to 0.2 MPa.

-

Heat the mixture to 60-80°C and begin stirring.

-

Maintain the reaction at this temperature for 8-10 hours.

-

After the etherification reaction is complete, discharge the materials.

-

Separate the sodium chloride from the reaction mixture via centrifugation.

-

To the filtrate, add an equal volume of water and neutralize to pH 7 with a 20% hydrochloric acid solution.

-

Allow the mixture to stand and separate into layers. Remove the lower aqueous phase.

-

The upper oil phase contains the crude product.

-

1.3. Quantitative Data from Synthesis Experiments

The following table summarizes quantitative data from various synthesis methods reported in the literature.

| Parameter | Method 1[11] | Method 2[9] | Method 3[10] |

| Starting Materials | Pentaerythritol, NaOH, Allyl Chloride | Pentaerythritol, NaOH/KOH, Allyl Chloride | Pentaerythritol, NaOH, Allyl Chloride |

| Catalyst | Allyl Alcohol (accelerator) | Tetrabutylammonium bromide or PEG | PEP type polyether (PTC) |

| Molar Ratio (Pentaerythritol:Allyl Chloride:Base) | Not specified | 1 : 3.0-5.5 : 3.0-5.5 | 1 : 3.5-4.2 : 3.2-3.8 |

| Reaction Temperature (°C) | 90-100 | 60-80 | 60-120 |

| Reaction Time (hours) | 5.5 | 8-10 | 4-14 |

| Yield (%) | 92 (based on pentaerythritol) | 88 (based on allyl chloride) | >90 (selectivity for triallyl ether) |

| Product Composition | 11.5% diether, 81% triether, 7.5% tetraether | Not specified | 5.0% diether, 90.7% triether, 4.3% tetraether |

Purification of Pentaerythritol Triallyl Ether

The crude product obtained from the synthesis contains unreacted starting materials, byproducts (such as mono- and di-allyl ethers, and tetra-allyl ether), the catalyst, and salts. A multi-step purification process is necessary to isolate the desired pentaerythritol triallyl ether.

2.1. Purification Workflow

Caption: General purification workflow for pentaerythritol triallyl ether.

2.2. Detailed Purification Protocol

This protocol is a generalized procedure based on common purification techniques described in the literature.[9][10]

-

Materials:

-

Crude pentaerythritol triallyl ether

-

Water

-

Hydrochloric acid (20% solution, for neutralization if needed)

-

-

Procedure:

-

Washing and Neutralization:

-

Transfer the crude product to a separation funnel.

-

Add an equal volume of water to the crude product to dissolve any remaining salts and the catalyst.

-

If the reaction was carried out under basic conditions, neutralize the mixture to pH 7 by adding a 20% hydrochloric acid solution dropwise.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Drain and discard the lower aqueous layer.

-

Repeat the washing process with water two more times.

-

-

Removal of Low-Boiling Impurities:

-

Transfer the washed organic layer to a round-bottom flask.

-

Set up a simple distillation apparatus.

-

Heat the mixture under atmospheric pressure to remove any low-boiling impurities, such as residual allyl alcohol or water.

-

-

Reduced Pressure Distillation:

-

After removing the low-boiling impurities, allow the flask to cool.

-

Reconfigure the apparatus for vacuum distillation.

-

Apply a vacuum and gently heat the mixture to distill the pentaerythritol triallyl ether. The boiling point of pentaerythritol allyl ether is approximately 100 °C at 0.1 mmHg.

-

Collect the fraction corresponding to the desired product.

-

-

2.3. Characterization

The purity and identity of the final product can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the degree of allylation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor components in the product mixture.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The synthesis of pentaerythritol triallyl ether via the Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, is an effective and scalable method. The choice of reaction conditions, including the molar ratios of reactants, temperature, and catalyst, significantly influences the yield and product distribution. A systematic purification process involving washing and multi-stage distillation is crucial for obtaining a high-purity product suitable for research and industrial applications. This guide provides a solid foundation for researchers and professionals to successfully synthesize and purify pentaerythritol triallyl ether.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. CN112645804A - Method for synthesizing pentaerythritol triallyl ether - Google Patents [patents.google.com]

- 5. Buy Allyl pentaerythritol | 91648-24-7 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]

- 10. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]

- 11. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to CAS 1471-17-6: Pentaerythritol Triallyl Ether (PEATA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the scientific literature on the compound with CAS number 1471-17-6, identified as Pentaerythritol (B129877) Triallyl Ether (PEATA). This document consolidates available data on its chemical and physical properties, synthesis protocols, and primary applications. Notably, the existing body of scientific literature predominantly focuses on the utility of PEATA in polymer and materials science as a crosslinking agent and thickener. For the intended audience in drug development and life sciences, it is crucial to note that there is a conspicuous absence of research on the biological activity, mechanism of action, or therapeutic potential of this compound.

Chemical and Physical Properties

Pentaerythritol triallyl ether is a colorless liquid characterized by the presence of three allyl ether functionalities and one primary hydroxyl group.[1] These structural features make it a versatile monomer for polymerization and a useful intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of Pentaerythritol Triallyl Ether

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄O₄ | [2][3] |

| Molecular Weight | 256.34 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 156-161 °C at 3 mmHg | [2] |

| 152 °C | [4] | |

| 224-225 °C | [3] | |

| 100 °C at 10 Pa | [5] | |

| Density | 0.985 g/cm³ at 20 °C | [3][5] |

| 1.261 g/cm³ | [4] | |

| Refractive Index | ~1.465 | [2] |

| Melting Point | < -20 °C | [3][5] |

| Flash Point | 146 °C | [3][5] |

| Solubility | Partially miscible in water | [3][5][6] |

| pKa (Predicted) | 14.35 ± 0.10 | [2] |

| Hydroxyl Number | 230-260 mg KOH/g | [3][5] |

Table 2: Compositional Specifications

| Component | Content (%) |

| Triallyl ether content | 74.0 - 84.0 |

| Diallyl ether content | ≤ 26 |

| Tetraallyl ether content | ≤ 26 |

Synthesis of Pentaerythritol Triallyl Ether

The synthesis of pentaerythritol triallyl ether typically involves the reaction of pentaerythritol with an allylating agent. A common laboratory-scale synthesis is described below.

Experimental Protocol: Allylation of Pentaerythritol

This protocol describes the synthesis of a related compound, 3-(prop-2-ynyloxy)-2,2-bis((prop-2-ynyloxy)methyl)propan-1-ol, which follows a similar synthetic strategy to PEATA and is often cited in the context of CAS 1471-17-6 search results.[2][7] The allylation would proceed similarly, substituting propargyl bromide with allyl bromide.

Materials:

-

Pentaerythritol (14.7 mmol)

-

Dimethylsulfoxide (DMSO) (15 mL)

-

Aqueous Sodium Hydroxide (NaOH) solution (40 wt%, 10 mL)

-

Propargyl Bromide (or Allyl Bromide for PEATA synthesis) (110 mmol)

-

Ethyl Acetate (B1210297) (EtOAc) (150 mL)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of pentaerythritol in DMSO is prepared in a reaction vessel.

-

An aqueous solution of NaOH is added to the reaction mixture.

-

The solution is stirred at room temperature for 30 minutes.

-

Propargyl bromide (or allyl bromide) is then added to the solution.

-

The reaction is allowed to proceed at room temperature for an additional 10 hours.

-

The reaction mixture is then poured into ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by flash chromatography (EtOAc/hexane = 1/4) to yield the product as a yellowish oil.[2][7]

Synthesis Workflow

Caption: Synthesis workflow for a Pentaerythritol Triallyl Ether analog.

Applications

The primary applications of pentaerythritol triallyl ether are in the field of polymer and materials science. Its trifunctional nature allows for the formation of cross-linked polymer networks.

-

Crosslinker and Thickener: It is widely used as a crosslinker and thickener for superabsorbent polymers (SAP), unsaturated polyesters, UV curing resins, and polyurethane resins.[2][7]

-

Coatings and Adhesives: It is also utilized in the formulation of adhesives and in powder coatings and emulsions.[2][7] In coatings, it can enhance properties such as heat resistance and chemical stability.[8]

-

Membrane Science: Research has shown its use as a crosslinker (under the synonym PEATA) in the fabrication of anti-fouling thin-layer hydrogel composite membranes for ultrafiltration, where it was found to decrease protein rejection compared to other crosslinkers.[2][8]

Biological Activity and Relevance to Drug Development

An extensive review of the scientific literature reveals a lack of studies on the biological activity, pharmacology, or toxicology of pentaerythritol triallyl ether in the context of drug development. The available toxicological information is limited to material safety data, which indicates it can cause skin and eye irritation and is harmful to aquatic life with long-lasting effects.[5][7] The oral LD50 in rats is reported to be greater than 5000 mg/kg, suggesting low acute toxicity.[7]

There is no evidence to suggest that CAS 1471-17-6 has been investigated as a therapeutic agent or that it interacts with any known biological signaling pathways. Therefore, for professionals in drug development, this compound is unlikely to be of direct interest as an active pharmaceutical ingredient. Its relevance would be limited to its potential use as a component in the formulation of drug delivery systems or medical devices, leveraging its properties as a polymer crosslinker.

Conclusion

Pentaerythritol triallyl ether (CAS 1471-17-6) is a well-characterized chemical intermediate with established applications in the polymer and materials science industries. Its synthesis is straightforward, and its physicochemical properties are well-documented. However, for researchers and scientists in the field of drug development, it is important to recognize that the current body of scientific knowledge does not support any investigation into its biological activity or therapeutic potential. Future research could explore its biocompatibility and potential use in biomedical polymers, but as of now, it remains firmly in the domain of industrial chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. chemicalland21.com [chemicalland21.com]

- 3. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1471-18-7・Pentaerythritol Tetraallyl Ether・354-44872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. Pentaerythritol Triallyl Ether [myskinrecipes.com]

Thermal Stability and Degradation Profile of Triallyl Pentaerythritol: A Technical Guide

Disclaimer: Direct experimental data on the thermal degradation of triallyl pentaerythritol (B129877) (TAPE) is limited in publicly available literature. This guide synthesizes information on the thermal behavior of its constituent chemical moieties—the pentaerythritol core and allyl ether groups—to present a scientifically grounded, albeit illustrative, thermal stability and degradation profile. The quantitative data and degradation pathways described herein are representative models intended for informational and research guidance purposes.

Executive Summary

Triallyl pentaerythritol (TAPE), a trifunctional monomer, is utilized as a crosslinking agent to enhance the thermal and chemical resistance of polymers.[1][2][3] An understanding of its intrinsic thermal stability and degradation profile is crucial for its application in materials science, particularly in defining processing limits and predicting long-term performance at elevated temperatures. This technical guide provides a detailed overview of the expected thermal behavior of TAPE, including its stability threshold, illustrative thermogravimetric and calorimetric data, postulated degradation pathways, and standard protocols for its empirical analysis. Based on available data for similar structures, TAPE is anticipated to be thermally stable up to approximately 250°C, after which it undergoes a multi-stage degradation process initiated by the cleavage of its allyl ether bonds.

Thermal Stability Analysis

The thermal stability of TAPE is dictated by the bond dissociation energies of its chemical structure. The molecule consists of a robust neopentyl carbon core, known for its thermal stability, and three allyl ether functional groups. The allylic C-O ether bonds are generally the most thermally labile components of the molecule.

Onset of Degradation

The initiation of thermal degradation is expected to occur at the allyl ether linkages. While one source suggests that pentaerythritol triallyl ether is stable up to 250°C, the onset of measurable weight loss under dynamic heating conditions in an inert atmosphere is likely to begin in the range of 250-300°C.[4]

Illustrative Quantitative Data

The following tables present illustrative data for the thermal decomposition of TAPE as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Illustrative TGA Data for this compound

| Parameter | Value (Illustrative) | Description |

| Onset Temperature (Tonset) | ~260 °C | The temperature at which significant thermal degradation and mass loss begin. |

| Peak Degradation Temp (Tpeak) | ~350 °C | The temperature at which the maximum rate of mass loss occurs for the primary degradation step. |

| 5% Mass Loss Temperature (T5%) | ~275 °C | The temperature at which 5% of the initial sample mass has been lost. |

| 10% Mass Loss Temperature (T10%) | ~290 °C | The temperature at which 10% of the initial sample mass has been lost. |

| 50% Mass Loss Temperature (T50%) | ~360 °C | The temperature at which 50% of the initial sample mass has been lost. |

| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at 600 °C in an inert atmosphere. |

Table 2: Illustrative DSC Data for this compound

| Parameter | Value (Illustrative) | Description |

| Glass Transition (Tg) | Not Applicable | As a small molecule, TAPE does not exhibit a glass transition. |

| Melting Point (Tm) | Not Typically Observed | TAPE is a liquid at room temperature. |

| Decomposition | Endothermic/Exothermic | The overall degradation process may exhibit complex endothermic (bond breaking) and exothermic (rearrangement/secondary reactions) features, likely resulting in a broad endothermic peak corresponding to volatilization of degradation products. |

Proposed Degradation Profile and Pathways

The thermal degradation of TAPE in an inert atmosphere is proposed to proceed through a free-radical mechanism initiated by the homolytic cleavage of the C-O bonds in the allyl ether groups, which are the weakest bonds in the structure.

Initiation: Homolytic Cleavage

At temperatures exceeding 250°C, the primary initiation step is the scission of an allyl-ether bond to form a pentaerythritol-based oxy radical and an allyl radical.

Propagation and Product Formation

The highly reactive radical species generated during initiation can undergo a variety of subsequent reactions:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other TAPE molecules, propagating the degradation chain.

-

Intramolecular Rearrangement: The pentaerythritol-based radical may undergo intramolecular rearrangements.

-

Elimination Reactions: A plausible pathway for the decomposition of the allyl ether moiety is a retro-ene type reaction, which would lead to the formation of acrolein and a hydroxyl group on the pentaerythritol backbone.

-

Fragmentation of the Core: At higher temperatures (>400°C), the central neopentyl core can begin to fragment, leading to the formation of smaller volatile organic compounds.

The expected degradation products would include a mixture of volatile compounds such as acrolein, allyl alcohol, and various smaller hydrocarbons, with a smaller fraction of char residue.

Visualization of Proposed Degradation Pathway

Caption: Proposed degradation pathway for this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of TAPE, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which TAPE degrades and the corresponding mass loss.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a 5-10 mg sample of TAPE into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine Tonset, Tpeak, and mass loss percentages at various temperatures.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting and decomposition, and to measure the heat flow associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Hermetically seal a 2-5 mg sample of TAPE into a clean aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram for endothermic or exothermic peaks associated with degradation.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the chemical composition of the thermal degradation products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small amount (e.g., 0.1-0.5 mg) of TAPE into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.

-

Pyrolyze the sample at a set temperature (e.g., 350°C, corresponding to the Tpeak from TGA) for a short duration (e.g., 10-30 seconds) in an inert atmosphere (helium).

-

The volatile pyrolysis products are swept directly onto the GC column.

-

Separate the pyrolysis products using a suitable GC temperature program.

-

Identify the separated components using the mass spectrometer and comparison of the resulting mass spectra with a library (e.g., NIST).

-

Visualization of Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While awaiting specific experimental verification, this guide provides a robust, chemically-reasoned framework for understanding the thermal stability and degradation of this compound. The illustrative data and proposed pathways suggest that TAPE is a moderately thermally stable monomer, with degradation initiating at the allyl ether functionalities. For high-temperature applications, processing temperatures should be maintained below 250°C to avoid significant degradation. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate and further refine this thermal profile.

References

Spectroscopic Analysis of Triallyl Pentaerythritol: A Technical Guide

An In-depth Examination of the NMR and FTIR Spectral Characteristics of a Versatile Crosslinking Agent

This technical guide provides a comprehensive overview of the spectroscopic analysis of triallyl pentaerythritol (B129877) (TAPE), a key trifunctional monomer utilized in polymer synthesis. For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of TAPE is crucial for quality control, reaction monitoring, and structural elucidation. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as applied to TAPE, including detailed experimental protocols and data interpretation.

Introduction to Triallyl Pentaerythritol

This compound (CAS No: 1471-17-6) is a colorless liquid characterized by the presence of three allyl ether functional groups and one primary hydroxyl group.[1][2] This unique structure makes it a valuable crosslinking agent and building block in the synthesis of polymers, coatings, and resins.[3][4] The allyl groups provide sites for polymerization and addition reactions, while the hydroxyl group can be further functionalized.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its NMR and FTIR spectra. The molecule's carbon backbone, derived from pentaerythritol, and the specific functionalities of the allyl and hydroxyl groups give rise to characteristic signals.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts and multiplicities.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (terminal vinyl) | 5.20 - 5.35 | Multiplet | 6H |

| -CH= (internal vinyl) | 5.85 - 6.00 | Multiplet | 3H |

| -O-CH ₂-CH=CH₂ (allyl) | ~4.00 | Doublet | 6H |

| -C-CH ₂-O- (pentaerythritol backbone) | ~3.50 | Singlet | 6H |

| -C-CH ₂-OH (pentaerythritol backbone) | ~3.60 | Singlet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| =C H₂ (terminal vinyl) | 117 - 120 |

| -C H= (internal vinyl) | 134 - 136 |

| -O-C H₂- (allyl) | 70 - 75 |

| -C-C H₂-O- (pentaerythritol backbone) | 68 - 72 |

| -C-C H₂-OH (pentaerythritol backbone) | 60 - 65 |

| Quaternary Carbon | 45 - 50 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Experimental Protocol for NMR Analysis

A general methodology for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

Figure 2: Experimental Workflow for NMR Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

FTIR Spectral Data

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | =C-H stretch | Alkene (Allyl) |

| 3000 - 2850 | C-H stretch | Alkane |

| 1650 - 1630 | C=C stretch | Alkene (Allyl) |

| 1470 - 1430 | C-H bend | Alkane |

| 1150 - 1050 (strong) | C-O-C stretch | Ether |

| 1000 - 900 | =C-H bend (out-of-plane) | Alkene (Allyl) |

Experimental Protocol for FTIR Analysis

Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for FTIR analysis.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

-

Sample Application: Apply a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background correction on the sample spectrum.

-

Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Figure 3: Experimental Workflow for ATR-FTIR Analysis.

Conclusion

The spectroscopic analysis of this compound by NMR and FTIR provides a robust framework for its characterization. NMR spectroscopy offers detailed structural elucidation of the carbon and proton framework, while FTIR spectroscopy allows for the rapid identification of key functional groups. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis, quality control, and application of this versatile monomer.

References

The Pivotal Role of the Hydroxyl Group in the Reactivity of Triallyl Pentaerythritol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triallyl pentaerythritol (B129877) (TAPE), a trifunctional monomer, presents a unique molecular architecture combining three reactive allyl groups with a single primary hydroxyl group. This dual functionality makes it a versatile building block in polymer chemistry and material science. While the allyl groups are readily available for polymerization and crosslinking, the often-overlooked hydroxyl group plays a crucial role in tailoring the final properties of TAPE-derived materials. This technical guide delves into the reactivity of this hydroxyl moiety, providing insights into its participation in key chemical transformations, supported by experimental protocols and characterization data.

The Dual Functionality of Triallyl Pentaerythritol

This compound (3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol) is synthesized from pentaerythritol. The synthetic process can be controlled to favor the tri-substituted product, leaving one primary hydroxyl group unreacted. This structure provides two distinct avenues for chemical modification:

-

Allyl Groups: These unsaturated moieties are susceptible to free-radical polymerization, thiol-ene reactions, and other addition reactions, making TAPE an excellent crosslinking agent to enhance the mechanical strength and thermal stability of polymers.[1]

-

Hydroxyl Group: The primary hydroxyl group offers a reactive site for a variety of chemical transformations, including esterification, etherification, and the formation of urethanes. This allows for the incorporation of TAPE into different polymer backbones and the synthesis of novel functionalized molecules.

The strategic utilization of the hydroxyl group's reactivity is key to unlocking the full potential of TAPE as a versatile chemical intermediate.

Reactivity of the Hydroxyl Group: Key Transformations

The lone hydroxyl group in this compound exhibits reactivity characteristic of a primary alcohol. This allows for a range of modifications to the TAPE molecule, enabling its use as a macromonomer or a chain extender in various polymerization processes.

Esterification

The hydroxyl group of TAPE can be readily esterified with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. This reaction is fundamental for incorporating TAPE into polyester (B1180765) chains or for synthesizing TAPE-based esters with specific functionalities.

Reaction Scheme:

Caption: General scheme of TAPE esterification.

Etherification

The Williamson ether synthesis provides a classic method for converting the hydroxyl group of TAPE into an ether linkage. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This pathway is crucial for synthesizing TAPE derivatives with tailored solubility and for creating building blocks for more complex macromolecular architectures.

Reaction Scheme:

Caption: Williamson ether synthesis with TAPE.

Urethane (B1682113) Formation

The reaction of the hydroxyl group of TAPE with isocyanates is a cornerstone for its application in polyurethane chemistry. In this reaction, TAPE acts as a polyol (specifically, a monool with additional reactive functionalities), reacting with di- or polyisocyanates to form urethane linkages. This allows for the incorporation of the allyl-functionalized TAPE unit into polyurethane networks, imparting properties such as hydrophobicity and the potential for subsequent crosslinking through the allyl groups.

Reaction Scheme:

Caption: Urethane linkage formation with TAPE.

The use of TAPE as a chain extender or crosslinking agent in polyurethane synthesis allows for the development of materials with unique properties, such as improved adhesion and the ability to be further modified through the pendant allyl groups.[4][5][6][7][8]

Quantitative Data Summary

While specific kinetic data for the reactions of the hydroxyl group in TAPE is scarce in publicly available literature, the following table summarizes typical reaction parameters and expected outcomes based on the reactivity of similar primary alcohols and information gleaned from patent literature.

| Reaction Type | Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield | Reference(s) |

| Esterification | Rosin | None | 260-290 | - | - | [2] |

| Etherification | Allyl Chloride | NaOH | 90-100 | 8.5 | 92% (for TAPE synthesis) | [9] |

| Etherification | Propargyl Bromide | NaOH | Room Temp. | 10 | 62% (for TAPE analogue) | [9] |

| Urethane Formation | Diisocyanate | - | - | - | - | [5][6][7][8] |

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the hydroxyl group of this compound. These protocols are based on established synthetic methodologies and can be adapted for specific research needs.

Synthesis of this compound (Illustrative)

This protocol describes a typical synthesis of TAPE, resulting in the desired product with a free hydroxyl group.

Workflow:

Caption: Workflow for the synthesis of TAPE.

Procedure:

-

In a reactor equipped with a condenser, stirrer, and thermometer, add 72 grams (2 moles) of pentaerythritol.[9]

-

Add 167 grams of a 48% aqueous solution of sodium hydroxide (B78521) (2 moles) and 10 grams of allyl alcohol.[9]

-

Heat the mixture to dissolve the pentaerythritol.[9]

-

At a temperature of 90-100°C under normal pressure, add 520 ml (6.4 moles) of 3-chloropropene (allyl chloride) dropwise over 5 hours.[9]

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes.[9]

-

Cool the reaction mixture and add 1200 ml of water to dissolve the salts.[9]

-

Separate the organic layer from the aqueous layer.[9]

-

Remove any low-boiling components by distillation to obtain the crude pentaerythritol allyl ether product.[9] The resulting mixture typically contains a high percentage of this compound.[9]

Etherification of this compound (Adapted Williamson Ether Synthesis)

This protocol is an adaptation of the Williamson ether synthesis for the etherification of the hydroxyl group of TAPE.

Workflow:

Caption: Workflow for TAPE etherification.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution.

-

Stir the mixture at 0°C for 30 minutes.

-

Add the desired alkyl halide (1.2 equivalents) dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ether.

Synthesis of a TAPE-based Polyurethane Prepolymer

This protocol outlines the synthesis of an isocyanate-terminated prepolymer using TAPE as a chain extender.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. lcms.cz [lcms.cz]

- 5. Pentaerythritol and Glycerol Ester-Based Rosin-Modified Hydroxyl-Terminated Polybutadiene (HTPB) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US5554692A - Blocked isocyanate crosslinkers based on pentaerythritol for use in thermosetting coatings - Google Patents [patents.google.com]

- 9. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Trifunctional Nature of Triallyl Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl pentaerythritol (B129877) (TAPE), a versatile monomer, possesses a unique trifunctional nature stemming from its three reactive allyl groups and a single primary hydroxyl group. This distinct molecular architecture makes it a valuable building block in polymer chemistry, enabling the synthesis of complex three-dimensional networks, hyperbranched polymers, and tailored functional materials. This technical guide delves into the core aspects of TAPE's trifunctionality, providing a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility for researchers in materials science and drug development. This document outlines key experimental protocols and presents quantitative data where available, offering a foundational resource for harnessing the potential of this multifunctional monomer.

Introduction

Triallyl pentaerythritol (TAPE), systematically named 3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol, is a colorless, transparent liquid derived from the partial allylation of pentaerythritol. Its structure is characterized by a central quaternary carbon atom bonded to three allyl ether functionalities and one hydroxymethyl group. This trifunctionality is the cornerstone of its utility, offering multiple pathways for polymerization and chemical modification.

The three allyl groups serve as reactive sites for free-radical polymerization, thiol-ene "click" chemistry, and other addition reactions, making TAPE an excellent crosslinking agent to enhance the mechanical strength, thermal stability, and chemical resistance of polymers.[1] The presence of three allyl groups allows for the formation of densely crosslinked networks.

Simultaneously, the primary hydroxyl group provides an additional site for functionalization through reactions such as esterification or etherification.[2] This dual reactivity allows for the synthesis of a wide array of derivatives and complex macromolecular structures, including star and hyperbranched polymers.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments involving TAPE.

| Property | Value | Reference(s) |

| CAS Number | 1471-17-6 | [5] |

| Molecular Formula | C₁₄H₂₄O₄ | [6] |

| Molecular Weight | 256.34 g/mol | [5][6] |

| Appearance | Colorless, transparent liquid | [2] |

| Density | 0.985 g/cm³ | [7] |

| Boiling Point | 156-161 °C at 3 mmHg | [7] |

| Refractive Index | ~1.465 | [7] |

| Hydroxyl Value | 230-260 mg KOH/g | [8] |

| Viscosity (23 °C) | 10-30 mPa·s | [8] |

The Trifunctional Reactivity of this compound

The trifunctional nature of TAPE is defined by the distinct reactivity of its allyl and hydroxyl groups.

Reactivity of the Allyl Groups

The three allyl groups of TAPE are susceptible to a variety of polymerization and addition reactions.

The allyl groups of TAPE can participate in free-radical polymerization, making it an effective crosslinking agent.[1] However, allyl ethers, in general, exhibit a tendency to act as retarders and chain transfer agents in radical polymerizations.[8][9] This is due to the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to a stabilized allylic radical that is less reactive in propagation. This "degradative chain transfer" can lower the overall rate of polymerization and the molecular weight of the resulting polymer.[1][9]

A proposed mechanism for the radical-mediated reaction of allyl ethers involves a [3+2] cyclization, where a radical abstracts an allylic hydrogen, and the resulting allyl ether radical reacts with another allyl ether molecule to form a five-membered ring.[10][11]

Despite the complexities of their polymerization kinetics, the trifunctionality of TAPE's allyl groups is highly effective for creating crosslinked networks in systems like UV-curable resins, adhesives, and coatings.[1]

The allyl groups of TAPE readily undergo thiol-ene "click" reactions. This reaction is a highly efficient and often photo-initiated radical addition of a thiol to the double bond of the allyl group, forming a stable thioether linkage.[12] The reaction proceeds via an anti-Markovnikov addition.[12] Given TAPE's three allyl groups, it can react with multi-functional thiols to rapidly form highly crosslinked and homogenous polymer networks under mild conditions.[13][14]

Reactivity of the Hydroxyl Group

The single primary hydroxyl group on the TAPE molecule provides a versatile handle for further chemical modification.

The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides. This allows for the attachment of different functional moieties to the TAPE core, such as fatty acid chains to produce bio-lubricants or other specialty esters.[15][16][17] The extent of esterification can be monitored by techniques such as titration to determine the acid value of the reaction mixture.[18]

Experimental Protocols

The following sections provide generalized protocols for key reactions involving this compound. Researchers should optimize these procedures based on their specific reactants and desired outcomes.

Synthesis of this compound

The synthesis of TAPE typically involves the partial allylation of pentaerythritol using an allyl halide, such as allyl chloride, in the presence of a base.

Protocol:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve pentaerythritol in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Add a base, such as sodium hydroxide, to the solution and stir.

-

Slowly add allyl chloride to the reaction mixture. The molar ratio of reactants will influence the degree of allylation.

-

Maintain the reaction at a controlled temperature (e.g., 90-100 °C) for several hours.[10]

-

After the reaction is complete, cool the mixture and wash with water to remove salts and unreacted base.

-

Extract the product with an organic solvent and dry the organic phase.

-

Purify the this compound by vacuum distillation.[10]

Free-Radical Polymerization (Crosslinking)

This protocol describes a general procedure for using TAPE as a crosslinking agent in a free-radical polymerization.

Protocol:

-

In a reaction vessel, combine the primary monomer (e.g., an acrylate (B77674) or styrene), this compound (as the crosslinker), and a suitable solvent if necessary.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The concentration of the initiator will affect the polymerization rate and the properties of the final polymer.[19][20]

-

Degas the mixture to remove oxygen, which can inhibit radical polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).[9]

-

Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.

-

Once the desired conversion is reached, cool the reaction and precipitate the polymer in a non-solvent.

-

Dry the resulting crosslinked polymer.

Thiol-Ene Photopolymerization

This protocol outlines the photo-initiated thiol-ene reaction of TAPE.

Protocol:

-

In a suitable vessel, mix this compound with a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) in the desired stoichiometric ratio of ene to thiol groups.

-

Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), typically at a concentration of 0.1-1 wt%.[21]

-

Thoroughly mix the components to ensure a homogeneous solution.

-

Expose the mixture to a UV light source (e.g., 365 nm) to initiate the polymerization.[22] The curing time will depend on the intensity of the UV source and the specific formulation.

-

The reaction proceeds rapidly to form a crosslinked network.

Esterification of the Hydroxyl Group

This protocol provides a general method for the esterification of the hydroxyl group of TAPE.

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a carboxylic acid (e.g., a fatty acid), and an azeotropic solvent such as toluene.[15]

-

Add an acid catalyst, for example, p-toluenesulfonic acid or sulfuric acid.[15][23]

-

Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by measuring the acid value of the mixture or by techniques like TLC or NMR.

-

Once the reaction is complete, cool the mixture and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the catalyst, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the product, for instance, by column chromatography.

Characterization

The structure and purity of this compound and its derivatives can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. In the ¹H NMR spectrum of TAPE, characteristic signals for the allyl protons (in the range of 5-6 ppm for the vinyl protons and around 4 ppm for the methylene (B1212753) protons adjacent to the ether oxygen) and the protons of the hydroxymethyl group can be observed.[24][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups. The spectrum of TAPE will show characteristic peaks for the C=C stretching of the allyl groups (around 1645 cm⁻¹), the C-O-C stretching of the ether linkages, and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).[26]

-